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Compound of Interest

Compound Name: Difenzoquat

Cat. No.: B1210283 Get Quote

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, analytical methods, and herbicidal activity of Difenzoquat. The

information is intended for researchers, scientists, and professionals involved in drug

development and agrochemical research.

Chemical Identity and Structure
Difenzoquat is the common name for the chemical compound 1,2-dimethyl-3,5-diphenyl-1H-

pyrazolium. It is a quaternary ammonium salt and a member of the pyrazole class of

compounds.[1] Commercially, it is often available as Difenzoquat methyl sulfate.[1]

Below is the chemical structure of the Difenzoquat cation.

Caption: Chemical structure of the Difenzoquat cation.
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Identifier Value

IUPAC Name 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium[1]

CAS Number 49866-87-7 (cation)[1]

43222-48-6 (methyl sulfate)

Molecular Formula C₁₇H₁₇N₂⁺ (cation)

C₁₈H₂₀N₂O₄S (methyl sulfate)

Molar Mass 249.34 g/mol (cation)[1]

360.43 g/mol (methyl sulfate)

SMILES
CN1C(=CC(=

[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3

InChI

InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-

14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-

2H3/q+1

Physicochemical Properties
Difenzoquat is a colorless and odorless crystalline solid.[1] A summary of its key

physicochemical properties is presented in the table below.

Property Value

Melting Point 155-157 °C[1]

Boiling Point Decomposes before boiling[1]

Water Solubility 765 g/L at 23 °C (methyl sulfate)

Vapor Pressure Negligible

pKa Not applicable (quaternary ammonium salt)
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Synthesis of Difenzoquat Methyl Sulfate
A representative synthesis of Difenzoquat methyl sulfate involves the quaternization of 1,2-

dimethyl-3,5-diphenylpyrazole with a methylating agent.[2]

Materials:

1,2-dimethyl-3,5-diphenylpyrazole

Dimethyl sulfate

Organic solvent (e.g., Toluene)

Apparatus for reflux with stirring and temperature control

Procedure:

Dissolve 1,2-dimethyl-3,5-diphenylpyrazole in the organic solvent in a round-bottom flask

equipped with a condenser and a magnetic stirrer.

Slowly add an equimolar amount of dimethyl sulfate to the solution while stirring.

Heat the reaction mixture to reflux and maintain the temperature for several hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

The product, Difenzoquat methyl sulfate, will precipitate out of the solution.

Collect the solid product by filtration and wash it with a small amount of cold solvent.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain

pure Difenzoquat methyl sulfate.

Dry the purified product under vacuum.
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High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of

Difenzoquat in various matrices.

Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., Selectosil 5 C18, 250 mm x 4.6 mm i.d.)

Mobile Phase and Conditions:

Method 1: A mixture of methanol and water (60:40, v/v), with the pH adjusted to 3 with

phosphoric acid, can be used as the mobile phase.[3] The flow rate is typically set at 1.0

mL/min, and detection is performed at 254 nm.[3]

Method 2: For analysis in wheat products, a mobile phase of 70% acetonitrile in water

containing 0.01 M sodium octanesulfonate, adjusted to pH 3.0, has been reported.

Sample Preparation (for wheat products):

Extract the sample with acidified acetonitrile.

Perform aqueous/organic partitioning at acidic and basic pH to clean up the extract.

Further purify the organic extract using an alumina column.

Evaporate the elution fraction to dryness and redissolve the residue in the mobile phase for

injection into the HPLC system.
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Analytical Workflow for Difenzoquat by HPLC
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Caption: A representative workflow for the analysis of Difenzoquat in a complex matrix using

HPLC.

Herbicidal Activity and Mechanism of Action
Difenzoquat is a selective, post-emergence herbicide primarily used for the control of wild oats

(Avena fatua) in cereal crops.[1] Its herbicidal action is characterized by the rapid destruction of

cell membranes.[1][2]

The precise molecular mechanism of action of Difenzoquat is not yet fully understood.

However, several potential mechanisms have been proposed, including:

Inhibition of nucleic acid synthesis[4]

Disruption of photosynthesis and ATP production[4]

Interference with potassium absorption[4]

Inhibition of phosphorous incorporation into phospholipids and DNA[4]
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Experimental evidence suggests that Difenzoquat's contact activity differs from that of other

quaternary ammonium herbicides like paraquat.[5] For instance, Difenzoquat induces

electrolyte leakage from plant tissues in both light and dark conditions, whereas paraquat's

activity is light-dependent.[5] Furthermore, studies have indicated that Difenzoquat can inhibit

DNA synthesis in susceptible plants.[5]
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Proposed Mechanism of Action of Difenzoquat
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Caption: A diagram illustrating the known and proposed mechanisms of Difenzoquat's
herbicidal action.

Experimental Protocol for Herbicidal Activity Bioassay
A common method to evaluate the herbicidal activity of a post-emergence herbicide like

Difenzoquat is a whole-plant pot bioassay.

Materials:

Difenzoquat analytical standard

Susceptible plant species (e.g., wild oat, Avena fatua)

Pots with a suitable soil mix

Greenhouse or controlled environment growth chamber

Spraying equipment calibrated for uniform application

Procedure:

Sow the seeds of the susceptible plant species in pots and allow them to grow to a specific

stage (e.g., 2-3 leaf stage).

Prepare a series of Difenzoquat solutions of varying concentrations. A surfactant may be

included to enhance foliar uptake.

Apply the different concentrations of Difenzoquat to the plants using a calibrated sprayer to

ensure uniform coverage. Include a control group sprayed only with water and surfactant.

Maintain the treated plants in a greenhouse or growth chamber under controlled conditions

(temperature, light, humidity).

Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after

treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1210283?utm_src=pdf-body
https://www.benchchem.com/product/b1210283?utm_src=pdf-body
https://www.benchchem.com/product/b1210283?utm_src=pdf-body
https://www.benchchem.com/product/b1210283?utm_src=pdf-body
https://www.benchchem.com/product/b1210283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and

record the dry weight.

Calculate the percentage of growth reduction for each treatment compared to the control.

The data can be used to determine the GR₅₀ (the concentration required to inhibit growth by

50%).

Spectroscopic Data (Representative)
While specific, high-resolution spectra for Difenzoquat are not readily available in the public

domain, the following represents typical spectroscopic data that would be expected for a

compound with its structure, based on data from related pyrazole compounds.

¹H and ¹³C NMR Spectroscopy
¹H NMR (in CDCl₃, estimated):

δ (ppm): 7.2-7.8 (m, 10H, Ar-H), 6.5 (s, 1H, pyrazole C4-H), 4.1 (s, 3H, N-CH₃), 3.9 (s, 3H,

N-CH₃)

¹³C NMR (in CDCl₃, estimated):

δ (ppm): 150-160 (pyrazole C3, C5), 125-135 (aromatic carbons), 105 (pyrazole C4), 40-45

(N-CH₃)

Infrared (IR) Spectroscopy
Key IR Absorption Bands (estimated):

Wavenumber (cm⁻¹):

3050-3150 (Aromatic C-H stretch)

2850-3000 (Aliphatic C-H stretch)

1500-1600 (C=C and C=N stretching in aromatic and pyrazole rings)

1400-1500 (C-H bending)
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690-900 (Aromatic C-H out-of-plane bending)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

